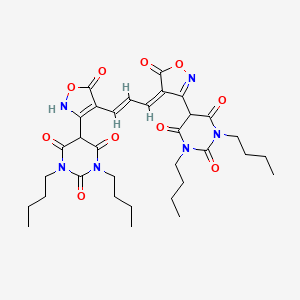
3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is a complex organic compound with a unique structure that includes both amino and carboxylic acid functional groups. This compound is part of the carbazole family, which is known for its diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2,3-dichloroaniline with cyclohexanone in the presence of a strong acid can lead to the formation of the carbazole core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
- 3-Amino-8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
- 3-Amino-6,8-dichloro-1H-carbazole-3-carboxylic acid
Uniqueness
3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is unique due to the presence of both chlorine atoms at the 6 and 8 positions, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct properties compared to other carbazole derivatives .
Propiedades
Número CAS |
874112-29-5 |
|---|---|
Fórmula molecular |
C13H12Cl2N2O2 |
Peso molecular |
299.15 g/mol |
Nombre IUPAC |
3-amino-6,8-dichloro-1,2,4,9-tetrahydrocarbazole-3-carboxylic acid |
InChI |
InChI=1S/C13H12Cl2N2O2/c14-6-3-7-8-5-13(16,12(18)19)2-1-10(8)17-11(7)9(15)4-6/h3-4,17H,1-2,5,16H2,(H,18,19) |
Clave InChI |
LUWPYSQKTUIQRS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC2=C1NC3=C2C=C(C=C3Cl)Cl)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787755.png)













